molecular formula C9H10O3 B8310418 4-(Glycidyloxy)phenol

4-(Glycidyloxy)phenol

Cat. No. B8310418
M. Wt: 166.17 g/mol
InChI Key: MBMUWELGNWWSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336261

Procedure details

To an ice-cooled solution of 55 g. (0.5 mole) of hydroquinone and 46 g. (0.5 mole) of epichlorohydrin in 900 ml. of water was added an ice-cooled solution of 20 g. (0.5 mole) of sodium hydroxide in 900 ml. of water. The mixture was allowed to stand at 0° C. for 3 days. After washing with ether, the solution was added to 72 g. of sodium hydroxide in 4 l. of water and stored at 10° C. for 3 hours. The solution was saturated with ammonium carbonate and extracted with chloroform. After drying (Na2SO4) and concentrating the chloroform, the residual oil was predominantly 4-(2,3-epoxy-1-propoxy)phenol (23%) which was used in later steps without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl.[OH-].[Na+]>O>[O:13]1[CH2:12][CH:11]1[CH2:9][O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled solution of 20 g
WASH
Type
WASH
Details
After washing with ether
ADDITION
Type
ADDITION
Details
the solution was added to 72 g
WAIT
Type
WAIT
Details
of water and stored at 10° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the chloroform
CUSTOM
Type
CUSTOM
Details
was used in later steps without further purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
O1C(COC2=CC=C(C=C2)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.